molecular formula C13H17N5O6 B7802105 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione

Cat. No.: B7802105
M. Wt: 339.30 g/mol
InChI Key: VDCRFBBZFHHYGT-IOSLPCCCSA-N
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Description

The compound with the identifier “2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione” is known as Loxoribine. It is a synthetic guanosine analog that functions as an agonist for Toll-like receptor 7 (TLR7). This compound is known for its ability to induce immune cell activation and cytokine production, displaying antitumor activity in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Loxoribine involves the chemical modification of guanosine The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature

Industrial Production Methods

Industrial production of Loxoribine would typically involve large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Loxoribine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one functional group in the molecule with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxo derivatives, while reduction may yield hydro derivatives.

Scientific Research Applications

Loxoribine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.

    Biology: Used to study the activation of immune cells and the production of cytokines.

    Medicine: Investigated for its potential antitumor activity and its role in modulating immune responses.

    Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

Loxoribine exerts its effects by binding to Toll-like receptor 7 (TLR7) on the surface of immune cells. This binding activates the receptor, leading to a cascade of intracellular signaling pathways that result in the activation of immune cells and the production of cytokines. The molecular targets involved include various kinases and transcription factors that regulate immune responses .

Comparison with Similar Compounds

Similar Compounds

    Imiquimod: Another TLR7 agonist used in the treatment of certain skin conditions.

    Resiquimod: A TLR7 and TLR8 agonist with similar immune-modulating properties.

Uniqueness

Loxoribine is unique in its specific activation of TLR7 without significant activation of other Toll-like receptors. This specificity makes it a valuable tool for studying TLR7-mediated immune responses and for developing targeted therapies.

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCRFBBZFHHYGT-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(NC(=NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=C(NC(=NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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